

A Spectroscopic Comparative Analysis of 2-Chloronicotinoyl Chloride and Its Analogues

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Compound of Interest

Compound Name: 2-Chloronicotinoyl chloride

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of **2-Chloronicotinoyl chloride** and its key analogues: Nicotinoyl chloride, 6-Chloronicotinoyl chloride, 2-Fluoronicotinoyl chloride, and 2-Bromonicotinoyl chloride. This objective analysis, supported by experimental data, aims to facilitate compound identification, characterization, and selection in research and development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for **2-Chloronicotinoyl chloride** and its analogues.

¹H NMR Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H NMR chemical shifts provide information about the electronic environment of the protons in a molecule.

| Compound | Solvent | Chemical Shift (ppm) |
|--------------------------------------|---------|---|
| 2-Chloronicotinoyl chloride | DMSO-d6 | 8.583 (d), 8.256 (d), 7.574 (t) [1] |
| Nicotinoyl chloride hydrochloride | DMSO-d6 | Data available, specific shifts not fully detailed in search results. |
| 6-Chloronicotinoyl chloride | - | No specific ^1H NMR data found in search results. |
| 2-Fluoronicotinoyl chloride | - | No specific ^1H NMR data found in search results. |
| 2-Bromonicotinoyl chloride | - | No specific ^1H NMR data found in search results. |

^{13}C NMR Spectral Data

^{13}C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of the carbon atoms are sensitive to their local electronic and structural environment.

| Compound | Solvent | Chemical Shift (ppm) |
|-----------------------------------|---------|--|
| 2-Chloronicotinoyl chloride | - | Data available, specific shifts not fully detailed in search results.[2] |
| Nicotinoyl chloride hydrochloride | - | Data available, specific shifts not fully detailed in search results. |
| 6-Chloronicotinoyl chloride | - | No specific ^{13}C NMR data found in search results. |
| 2-Fluoronicotinoyl chloride | - | No specific ^{13}C NMR data found in search results. |
| 2-Bromonicotinoyl chloride | - | No specific ^{13}C NMR data found in search results. |

Infrared (IR) Spectral Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of the bonds within the molecule. A key characteristic of acyl chlorides is a strong C=O stretching vibration at a high frequency.

| Compound | Technique | Key Absorption Bands (cm ⁻¹) |
|-----------------------------------|-----------|--|
| 2-Chloronicotinoyl chloride | - | Data available, specific peak values not fully detailed in search results. |
| Nicotinoyl chloride hydrochloride | - | Data available, specific peak values not fully detailed in search results. |
| 6-Chloronicotinoyl chloride | - | No specific IR data found in search results. |
| 2-Fluoronicotinoyl chloride | - | No specific IR data found in search results. |
| 2-Bromonicotinoyl chloride | - | No specific IR data found in search results. |

Mass Spectrometry (MS) Data

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to elucidate its structure by analyzing its fragmentation pattern.

| Compound | Molecular Weight (g/mol) | Key Mass Fragments (m/z) |
|-----------------------------|----------------------------|--|
| 2-Chloronicotinoyl chloride | 176.00[3] | 140, 112, 142[3] |
| Nicotinoyl chloride | 141.56 | 106 (base peak) |
| 6-Chloronicotinoyl chloride | 176.00 | 140, 112, 142 |
| 2-Fluoronicotinoyl chloride | 159.55[4] | No specific MS data found in search results. |
| 5-Bromonicotinoyl chloride | 220.45 | No specific MS data found in search results. |

Experimental Protocols

The following are general experimental protocols for the spectroscopic techniques cited in this guide. Specific parameters may vary depending on the instrumentation and the specific sample being analyzed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A small amount of the analyte (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., DMSO- d_6 , $CDCl_3$) in an NMR tube.
- **Data Acquisition:** The NMR spectrum is acquired on a spectrometer operating at a specific frequency (e.g., 300, 400, or 500 MHz for 1H NMR).
- **Data Processing:** The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to a standard (e.g., Tetramethylsilane - TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

- **Sample Preparation:** For solid samples, a small amount is mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Liquid samples can be analyzed as a thin film between salt plates (e.g., NaCl or KBr).
- **Data Acquisition:** The FTIR spectrometer scans a range of infrared frequencies (typically 4000-400 cm^{-1}) and records the absorbance of the sample.
- **Data Processing:** The resulting interferogram is Fourier transformed to produce the infrared spectrum.

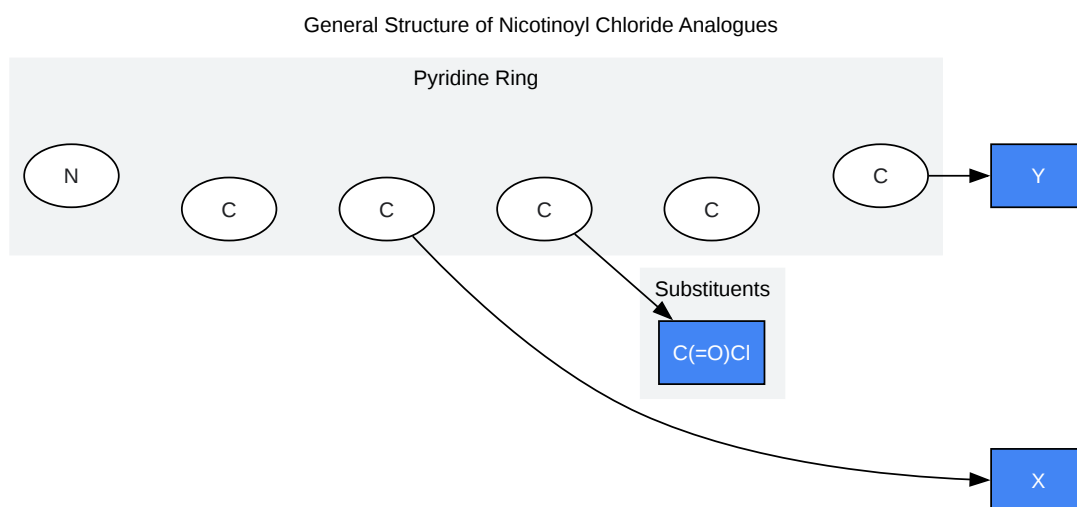
Gas Chromatography-Mass Spectrometry (GC-MS)

- **Sample Preparation:** The sample is dissolved in a volatile solvent.
- **Gas Chromatography:** The sample solution is injected into the GC, where it is vaporized and separated into its components as it passes through a capillary column.

- **Mass Spectrometry:** The separated components are introduced into the mass spectrometer, where they are ionized (e.g., by electron impact) and fragmented. The mass analyzer separates the ions based on their mass-to-charge ratio, and a detector records their abundance.

Visualizations

General Structure of Nicotinoyl Chloride and its Analogues

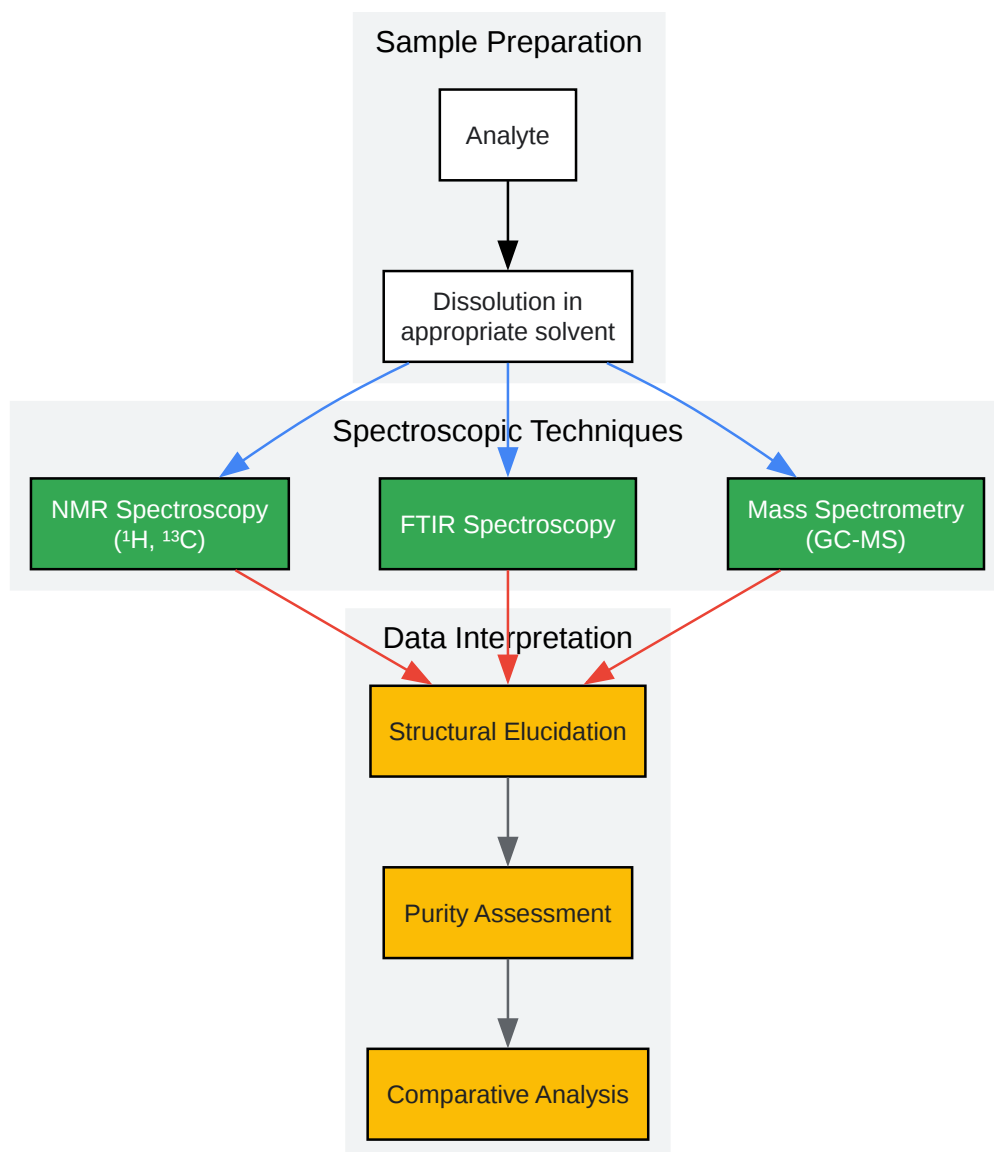


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Caption: General chemical structure of the compared nicotinoyl chloride analogues.

Spectroscopic Analysis Workflow

General Workflow for Spectroscopic Analysis



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Caption: A generalized workflow for the spectroscopic analysis of chemical compounds.

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References

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- To cite this document: BenchChem. [A Spectroscopic Comparative Analysis of 2-Chloronicotinoyl Chloride and Its Analogues]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b127935#spectroscopic-comparison-of-2-chloronicotinoyl-chloride-and-its-analogues]

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